![molecular formula C58H94O27 B8180781 Sasanquasaponin](/img/structure/B8180781.png)
Sasanquasaponin
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Description
A type of glycoside widely distributed in plants. Each consists of a sapogenin as the aglycone moiety, and a sugar. The sapogenin may be a steroid or a triterpene and the sugar may be glucose, galactose, a pentose, or a methylpentose.
Scientific Research Applications
Inflammatory Response and Vascular Health
Sasanquasaponin demonstrates potential in inhibiting over-expression of ICAM-1 induced by lipopolysaccharides, which may relate to the MAPK-ERK1/2 signal pathway, indicating its role in modulating inflammatory responses and protecting vascular endothelial cells (Huang et al., 2006). It is also shown to modulate lipid metabolism, inhibit inflammatory response, and maintain NO/ET balance, potentially offering vascular protection (Hu, 2012).
Cancer Research
Sasanquasaponin has shown efficacy in inhibiting epithelial to mesenchymal transition (EMT) in prostate cancer by modulating the PI3K/Akt/mTOR and Smad pathways (Wenfeng Li et al., 2022). It also induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells, highlighting its potential as an anti-cancer agent (Linyan Chen et al., 2013).
Antioxidant Properties
Studies have indicated that sasanquasaponins have strong antioxidant capabilities, can inhibit TBARS formation, and clear active oxygen radicals produced by chemical reactions (Li Zhao-jiang, 2005). They also exhibit significant antioxidant activities that may contribute to cancer prevention (Ling Tang et al., 2011).
Cardioprotection
Sasanquasaponin protects cardiomyocytes against oxidative stress induced by anoxia-reoxygenation, which may involve anti-lipoperoxidation and anti-adhesion mechanisms (He-Ping Chen et al., 2007). It also shows potential in decreasing arrhythmia incidences and improving heart functions, suggesting protection against ischemia-reperfusion injury (Z. Liao et al., 2009).
Neuroprotection and Other Applications
Sasanquasaponin nanocapsules with phaeophorbide demonstrate photo responsiveness and neuroprotective effects under red light, providing a new approach to brain neuroprotection (Y. Ye et al., 2014). Additionally, sasanquasaponin has been found to have anti-inflammatory and analgesic activities, further broadening its range of applications (Y. Ye et al., 2013).
properties
IUPAC Name |
10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEBCGDGGATMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O27 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] |
Source
|
Record name | Saponins | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17192 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sasanquasaponin | |
CAS RN |
8047-15-2 |
Source
|
Record name | Saponins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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